molecular formula C10H5F3O3 B15323909 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid

Cat. No.: B15323909
M. Wt: 230.14 g/mol
InChI Key: ZACMWFFYEWIVRM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid is a fluorinated organic compound that features a benzofuran ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid typically involves the introduction of fluorine atoms into the benzofuran ring. One common method involves the reaction of 5-fluorobenzofuran with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials.

    Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 2,2-Difluoro-2-(trifluoromethyl)acetic acid
  • 2,2-Difluoro-2-(chloromethyl)acetic acid

Uniqueness

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid is unique due to the presence of both a benzofuran ring and multiple fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

IUPAC Name

2,2-difluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H5F3O3/c11-6-1-2-7-5(3-6)4-8(16-7)10(12,13)9(14)15/h1-4H,(H,14,15)

InChI Key

ZACMWFFYEWIVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)(F)F

Origin of Product

United States

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